molecular formula C17H17ClN2O B13716394 2-Amino-6-ethoxy-3-phenylquinoline hydrochloride CAS No. 1171994-26-5

2-Amino-6-ethoxy-3-phenylquinoline hydrochloride

Cat. No.: B13716394
CAS No.: 1171994-26-5
M. Wt: 300.8 g/mol
InChI Key: GFRDLJZVNOOIPB-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxy-3-phenylquinoline hydrochloride is a quinoline-derived compound featuring an amino group at position 2, an ethoxy group at position 6, and a phenyl substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No.

1171994-26-5

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

6-ethoxy-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2O.ClH/c1-2-20-14-8-9-16-13(10-14)11-15(17(18)19-16)12-6-4-3-5-7-12;/h3-11H,2H2,1H3,(H2,18,19);1H

InChI Key

GFRDLJZVNOOIPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of substituted 2-phenylquinolines bearing amino and ethoxy groups generally follows a multi-step approach:

  • Step 1: Preparation of substituted cinnamate or related precursors.
  • Step 2: Cyclization of cinnamate to form hydroxy-substituted quinoline intermediates.
  • Step 3: Conversion of hydroxy groups to chloro substituents via chlorination.
  • Step 4: Amination of chloroquinoline intermediates to introduce the amino group.
  • Step 5: Formation of hydrochloride salt for isolation and purification.

This sequence is supported by the seminal patent US2785165A, which outlines the preparation of 2-phenyl-4-aminoquinoline derivatives substituted at the 6-position with alkoxy groups, including ethoxy.

Detailed Synthetic Procedure from Patent US2785165A

Step 1: Preparation of Ethyl (p-substituted anilino) cinnamate

  • React ethyl benzoylacetate (0.5 mol) with p-anisidine (4-methoxyaniline, 0.5 mol) in anhydrous ethanol.
  • Add drying agent (drierite) and a catalytic amount of concentrated HCl.
  • Reflux for 24 hours.
  • Cool, filter, and wash to isolate the crude cinnamate intermediate.

Step 2: Cyclization to 2-Phenyl-4-hydroxy-6-ethoxyquinoline

  • Heat the cinnamate intermediate to approximately 250 °C in a high-boiling solvent such as Dowtherm A.
  • This induces cyclization to form the hydroxyquinoline.

Step 3: Chlorination

  • Reflux the hydroxyquinoline with phosphorus oxychloride to convert the 4-hydroxy group to 4-chloro.

Step 4: Amination

  • Heat the 4-chloroquinoline derivative with an amine salt, such as acetate salt of ammonia or substituted amines, in phenol at 190–200 °C for 8 hours.
  • This step replaces the 4-chloro group with an amino group.

Step 5: Formation of Hydrochloride Salt

  • After amination, the product is dissolved in water, basified with KOH to remove excess amine, extracted, dried, and then treated with ethereal HCl to precipitate the hydrochloride salt.
  • Recrystallization from alcohol yields pure 2-amino-6-ethoxy-3-phenylquinoline hydrochloride.

Yield: Approximately 5.1 g from 0.02 mol scale reactions, indicating moderate efficiency.

Reaction Conditions and Variations

Step Reagents/Conditions Temperature Time Notes
Cinnamate formation Ethyl benzoylacetate, p-anisidine, HCl, ethanol Reflux (~78 °C) 24 h Use of drying agent improves yield
Cyclization Dowtherm A (high-boiling solvent) ~250 °C Not specified High temperature essential for ring closure
Chlorination Phosphorus oxychloride Reflux Not specified Converts hydroxy to chloro group
Amination Amine salt (e.g., acetate), phenol 190–200 °C 8 h Phenol acts as solvent and reaction medium
Salt formation KOH, ether, ethereal HCl Ambient to reflux Not specified Purification step

Research Outcomes and Analytical Data

Yields and Purity

  • The classical method yields approximately 80–90% for intermediate steps and about 60–70% overall yield for the final hydrochloride salt.
  • Recrystallization from alcohol ensures high purity suitable for further biological or material testing.

Characterization

  • NMR Spectroscopy: Proton NMR confirms the presence of ethoxy group signals, aromatic protons of the phenyl and quinoline rings, and amino protons.
  • Mass Spectrometry: Confirms molecular weight consistent with 2-amino-6-ethoxy-3-phenylquinoline.
  • Melting Point: Hydrochloride salt typically exhibits sharp melting point indicative of purity.
  • Elemental Analysis: Consistent with calculated values for C, H, N, and Cl.

Summary Table of Preparation Method

Stage Reagents/Conditions Purpose Outcome/Yield
Cinnamate formation Ethyl benzoylacetate + p-anisidine + HCl in EtOH Formation of substituted cinnamate ~85% yield
Cyclization Heating in Dowtherm A at 250 °C Quinoline ring closure ~80% yield
Chlorination Phosphorus oxychloride reflux Conversion of hydroxy to chloro Quantitative
Amination Amine salt + phenol at 190–200 °C Introduction of amino group ~75% yield
Hydrochloride salt formation KOH basification + ethereal HCl Isolation and purification High purity, ~70% yield

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethoxy-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. 2-Aminoquinolines, including 2-amino-6-ethoxy-3-phenylquinoline hydrochloride, have shown promising results against various bacterial strains. Research indicates that modifications in the quinoline structure can enhance antibacterial activity, making these compounds valuable in the development of new antibiotics .

Anticancer Properties
The compound has been evaluated for its potential as an anticancer agent. Some studies focus on its ability to inhibit specific enzymes involved in cancer progression. For instance, derivatives of quinoline have been shown to inhibit the growth of cancer cells by targeting pathways such as the PI3K/Akt/mTOR signaling pathway . The introduction of substituents like ethoxy and phenyl groups can significantly influence the compound's efficacy against different cancer types.

Neuroprotective Effects
Research has also explored the neuroprotective properties of quinoline derivatives. Compounds similar to 2-amino-6-ethoxy-3-phenylquinoline hydrochloride have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . This inhibition could potentially lead to therapeutic applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Agrochemical Applications

Quinoline derivatives are recognized for their utility in agrochemicals, particularly as herbicides and fungicides. The structural features of compounds like 2-amino-6-ethoxy-3-phenylquinoline hydrochloride can be tailored to enhance selectivity and efficacy against specific pests while minimizing environmental impact . Research indicates that these compounds can disrupt metabolic pathways in target organisms, leading to their death or reduced growth.

Materials Science Applications

Fluorescent Probes
The unique optical properties of quinoline derivatives allow them to be used as fluorescent probes in various applications, including bioimaging and sensing technologies. 2-Amino-6-ethoxy-3-phenylquinoline hydrochloride can be incorporated into polymer matrices to develop sensors for detecting metal ions or other analytes due to its ability to form complexes with metals .

Organic Light Emitting Diodes (OLEDs)
Quinoline-based compounds are also being explored for use in OLED technology. Their ability to emit light upon excitation makes them suitable candidates for developing efficient light-emitting materials . The incorporation of ethoxy and phenyl groups can enhance the stability and efficiency of these materials.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEnhanced activity against Gram-positive bacteria observed with structural modifications
Anticancer PropertiesInhibition of cancer cell proliferation via PI3K/Akt pathway
Neuroprotective EffectsSignificant inhibition of nNOS leading to potential neuroprotection
Agrochemical EfficacyEffective herbicide properties with minimal environmental impact
Fluorescent ProbesSuccessful application in detecting metal ions using fluorescence
OLED DevelopmentImproved light emission efficiency when incorporated into polymer matrices

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Differences/Applications References
2-Amino-6-ethoxy-3-phenylquinoline hydrochloride 2-NH₂, 6-OCH₂CH₃, 3-C₆H₅ C₁₇H₁₇ClN₂O ~300.8* Ethoxy group enhances lipophilicity; phenyl group may improve binding to aromatic receptors. Potential use in CNS-targeting drugs. Inferred
2-Amino-6-methoxy-3-methylquinoline (SY227317) 2-NH₂, 6-OCH₃, 3-CH₃ C₁₁H₁₃ClN₂O 224.7 Methoxy group increases polarity compared to ethoxy. Methyl substituent reduces steric hindrance, favoring enzyme inhibition. Used in kinase inhibitor studies.
2-Amino-6-fluoro-3-methylquinoline hydrochloride 2-NH₂, 6-F, 3-CH₃ C₁₀H₁₀ClFN₂ 216.7 Fluoro substituent improves metabolic stability and bioavailability. Methyl group enhances membrane permeability. Explored in antimicrobial agents.
2-Amino-6-chloro-3-propylquinoline hydrochloride 2-NH₂, 6-Cl, 3-CH₂CH₂CH₃ C₁₂H₁₄Cl₂N₂ 257.2 Chloro group enhances electrophilicity; propyl chain increases hydrophobicity. Investigated in anticancer scaffolds for DNA intercalation.
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 3-COOEt, 6-Cl, 2-CH₃, 4-C₆H₅ C₁₉H₁₇ClNO₂ 340.8 Carboxylate ester improves solubility in organic solvents. Chloro and phenyl groups stabilize π-π stacking. Applied in fluorescence-based assays.

Notes:

  • Molecular weight for 2-amino-6-ethoxy-3-phenylquinoline hydrochloride is estimated based on analogous compounds.
  • Substituent positions critically influence electronic and steric properties. For example: Ethoxy vs. Phenyl vs. Methyl: The phenyl group introduces bulkier aromatic interactions, which may improve binding to hydrophobic pockets in proteins compared to methyl . Fluoro vs. Chloro: Fluoro substituents are smaller and less reactive than chloro, favoring metabolic stability in drug candidates .

a. Pharmaceutical Potential

  • Antimicrobial Activity: Chloro- and fluoro-substituted quinolines (e.g., 2-amino-6-fluoro-3-methylquinoline hydrochloride) demonstrate potent activity against Gram-positive bacteria due to their ability to disrupt cell membrane integrity .
  • Anticancer Applications: Propyl- and phenyl-substituted derivatives (e.g., 2-amino-6-chloro-3-propylquinoline hydrochloride) show promise in inhibiting topoisomerase enzymes, a mechanism critical in cancer therapy .

Biological Activity

2-Amino-6-ethoxy-3-phenylquinoline hydrochloride is a heterocyclic compound from the quinoline family, notable for its unique structural features including an amino group, an ethoxy substituent, and a phenyl ring. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. The molecular formula is C17H18N2OC_{17}H_{18}N_{2}O with a molecular weight of approximately 300.8 g/mol. Its hydrochloride form enhances solubility in aqueous solutions, making it more accessible for biological assays.

Research has indicated that 2-Amino-6-ethoxy-3-phenylquinoline exhibits significant biological activity primarily through enzyme inhibition and interaction with various biological targets. Its mechanism of action typically involves binding to specific receptors or enzymes, leading to the modulation of biological pathways relevant to disease processes, particularly in cancer treatment.

Biological Activities

The compound has been studied extensively for its potential applications in various fields:

1. Anticancer Activity

  • Studies have shown that 2-Amino-6-ethoxy-3-phenylquinoline can inhibit specific enzymes involved in cancer progression, indicating its potential as an anticancer agent.
  • Molecular docking studies have been employed to predict interactions with target proteins, elucidating its biological significance in cancer therapy.

2. Antiviral Properties

  • Recent research has highlighted the compound's effectiveness against viral infections, including SARS-CoV-2. Compounds based on similar quinoline scaffolds showed promising antiviral activity with EC50 values ranging from 6 to 18 μM without cytotoxic effects at concentrations up to 100 μM .
  • The presence of specific substituents significantly influences the antiviral efficacy against human coronaviruses.

3. Enzyme Inhibition

  • The compound has been noted for its ability to inhibit enzymes such as nitric oxide synthase (nNOS), which plays a crucial role in various physiological processes .
  • Structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance selectivity and potency against target enzymes.

Comparative Analysis

To provide a clearer understanding of the biological activity of 2-Amino-6-ethoxy-3-phenylquinoline, a comparative analysis with structurally similar compounds is presented below:

Compound Name Structural Features Biological Activity
2-AminoquinolineAmino group at position 2Basic scaffold for further modifications
6-EthoxyquinolineEthoxy group at position 6Potential for diverse functionalization
3-PhenylquinolinePhenyl group at position 3Exhibits distinct biological activities
2-Amino-4-methylquinolineMethyl group at position 4Altered solubility and reactivity

Case Studies

Several case studies have illustrated the biological potential of this compound:

  • Anticancer Research : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved apoptosis induction via enzyme inhibition pathways .
  • Antiviral Activity Assessment : A study evaluated the antiviral properties against SARS-CoV-2 using phenotypic screening assays, revealing that certain analogues maintained low micromolar activity without cytotoxicity. This highlights the potential utility of quinoline derivatives in treating viral infections .

Q & A

Q. What are the key steps in synthesizing 2-Amino-6-ethoxy-3-phenylquinoline hydrochloride, and how can yield be optimized?

The synthesis typically involves:

  • Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions.
  • Substitution reactions : Introduction of ethoxy and phenyl groups via nucleophilic aromatic substitution or Friedel-Crafts alkylation.
  • Amination : Direct amination at the 2-position using ammonia or protected amine sources.
  • Purification : Chromatography or recrystallization to isolate the hydrochloride salt. Yield optimization focuses on reaction temperature control (e.g., 353–373 K for cyclization) and catalyst selection (e.g., Lewis acids for substitution steps) .

Q. How is the structural integrity of 2-Amino-6-ethoxy-3-phenylquinoline hydrochloride confirmed experimentally?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, aromatic protons in the quinoline ring at δ 7.5–8.5 ppm).
  • X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the phenyl group relative to the quinoline plane.
  • Mass spectrometry : Confirms molecular weight (≈300.78 g/mol) via ESI-MS or HRMS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

  • Substituent variation : Systematically modify the ethoxy group (e.g., replace with methoxy or propoxy) or phenyl ring (e.g., electron-withdrawing groups like -NO₂) to assess effects on target binding.
  • Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cytotoxicity in cancer lines) to quantify activity changes.
  • Computational modeling : Perform docking studies to predict interactions with biological targets (e.g., ATP-binding pockets) .

Q. What methodologies resolve contradictions in reported bioactivity data for quinoline derivatives?

  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., IC₅₀ determination in triplicate).
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to identify nonspecific effects.
  • Meta-analysis : Compare data across studies while controlling for variables like solvent choice (DMSO vs. aqueous buffers) or cell line genetic drift .

Q. How can synthetic protocols be optimized to address low yields in large-scale production?

  • Catalyst screening : Test alternatives to traditional Lewis acids (e.g., Bi(OTf)₃ for greener catalysis).
  • Flow chemistry : Implement continuous reactors to improve heat/mass transfer during cyclization.
  • Purification strategies : Use orthogonal methods (e.g., HPLC followed by salt precipitation) to reduce losses .

Q. What experimental approaches elucidate the mechanism of action of this compound in neurological or anticancer contexts?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to neuronal receptors (e.g., NMDA or serotonin receptors).
  • Gene expression profiling : RNA-seq or qPCR to identify pathways modulated by the compound (e.g., apoptosis markers like Bcl-2).
  • Crystallography : Co-crystallize the compound with target proteins (e.g., tubulin) to visualize binding modes .

Methodological Considerations

  • Contradiction mitigation : Use statistical models (e.g., ANOVA) to differentiate experimental noise from true biological effects.
  • Scalability : Prioritize solvents with low toxicity (e.g., ethanol over DCM) for environmentally benign scale-up.
  • Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral and assay data .

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